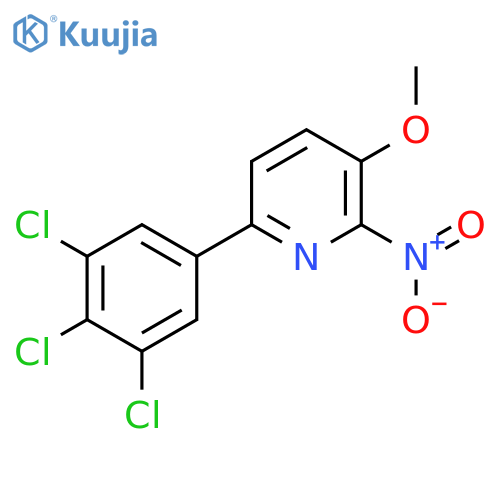Cas no 1361657-59-1 (3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine)

1361657-59-1 structure
商品名:3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine
CAS番号:1361657-59-1
MF:C12H7Cl3N2O3
メガワット:333.554579973221
CID:4967650
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine
-
- インチ: 1S/C12H7Cl3N2O3/c1-20-10-3-2-9(16-12(10)17(18)19)6-4-7(13)11(15)8(14)5-6/h2-5H,1H3
- InChIKey: QXZYWHFBGRJBQG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC(=C([N+](=O)[O-])N=1)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 343
- トポロジー分子極性表面積: 67.9
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030120-500mg |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine |
1361657-59-1 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
| Alichem | A013030120-1g |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine |
1361657-59-1 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
| Alichem | A013030120-250mg |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine |
1361657-59-1 | 97% | 250mg |
494.40 USD | 2021-06-22 |
3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1361657-59-1 (3-Methoxy-2-nitro-6-(3,4,5-trichlorophenyl)pyridine) 関連製品
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
